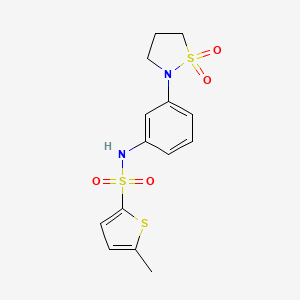

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S3/c1-11-6-7-14(21-11)23(19,20)15-12-4-2-5-13(10-12)16-8-3-9-22(16,17)18/h2,4-7,10,15H,3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCJSYUTYKIGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide involves several steps. One common synthetic route includes the following steps:

Formation of the isothiazolidine-1,1-dioxide moiety: This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent.

Attachment of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Analyse Chemischer Reaktionen

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Coupling reactions: These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds, expanding the molecular framework of the compound.

Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid synthesis. The exact mechanism depends on the specific biological context and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

3-Chloro-N-phenyl-phthalimide

- Structure : Contains a phthalimide core with a chloro substituent and phenyl group.

- Functional Groups : Phthalimide (cyclic imide), chloro, phenyl.

- Applications: Used as a monomer in polyimide synthesis due to its high thermal stability .

- Comparison : Unlike the target compound, 3-chloro-N-phenyl-phthalimide lacks sulfonamide and thiophene moieties, limiting its utility in biological contexts. Its rigid planar structure contrasts with the flexible isothiazolidine dioxide in the target compound.

TAK632 (BRAF Inhibitor)

- Structure: Features a benzothiazole core with cyano, fluoro-phenoxy, and trifluoromethylphenyl acetyl groups.

- Functional Groups: Cyano, fluoro, trifluoromethyl, acetyl.

- Applications : Inhibits RAF kinases by modulating BRAF dimerization .

- Comparison : While TAK632 relies on aromatic heterocycles and fluorinated groups for kinase binding, the target compound’s sulfonamide and isothiazolidine dioxide may engage in distinct hydrogen-bonding interactions. TAK632’s dimerization-dependent mechanism highlights the importance of structural flexibility, a property shared with the target compound’s isothiazolidine moiety.

Physicochemical and Pharmacological Properties

Mechanistic Insights

- Target Compound : The sulfonamide group may mimic ATP-binding motifs in kinases, while the isothiazolidine dioxide could stabilize protein-ligand interactions via dipole effects.

- TAK632 : Induces αC-in/αC-in BRAF dimer conformations, contrasting with dimer-disrupting inhibitors. This suggests that the target compound’s flexibility might similarly influence dimerization states in kinases .

Biologische Aktivität

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological significance, particularly in pharmacology. The presence of the isothiazolidine moiety contributes to its unique properties. The molecular formula can be represented as follows:

- Molecular Formula : C12H14N2O3S

- Molecular Weight : 270.32 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter metabolism or inflammatory responses.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate growth and differentiation.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. Studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth by targeting folate synthesis pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfanilamide | E. coli | 32 µg/mL |

| This compound | S. aureus | TBD |

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. In vitro assays using various cancer cell lines have shown promising results.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.6 | Apoptosis Induction |

| MCF-7 | 12.4 | Cell Cycle Arrest |

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.

Study 2: Anticancer Activity

In another study focused on the anticancer potential of isothiazolidine derivatives, this compound demonstrated cytotoxic effects on breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling reactions between chlorinated aromatic intermediates and thiophene sulfonamide derivatives. Key steps include:

- Use of palladium catalysts for Suzuki-Miyaura couplings (e.g., aryl halides with boronic acids) .

- Solvent selection (e.g., THF, DMF) and temperature control (60–100°C) to maximize yield and purity .

- Purification via column chromatography or recrystallization.

- Critical Parameters :

| Parameter | Typical Range |

|---|---|

| Temperature | 60–100°C |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Reaction Time | 12–24 hours |

- Monitoring via TLC or HPLC ensures reaction completion .

Q. How can researchers characterize the structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- HPLC/MS : Quantify purity (>95%) and verify molecular weight .

- X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable) .

Q. What are the primary biological targets or assays used to study this compound?

- Approach :

- Enzyme Inhibition Assays : Test against kinases (e.g., cyclin-dependent kinases) using fluorescence polarization or radiometric assays .

- Cellular Uptake Studies : Measure intracellular concentration via LC-MS in cell lines (e.g., HeLa, HEK293) .

- Binding Affinity : Surface plasmon resonance (SPR) to determine dissociation constants (Kd) for target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Case Study : If the compound shows potent inhibition in vitro but poor efficacy in vivo:

- Pharmacokinetic Analysis : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .

- Structural Modification : Introduce solubilizing groups (e.g., PEG chains) or optimize logP values to enhance membrane permeability .

- Data Validation : Cross-validate using orthogonal assays (e.g., CRISPR-edited cell lines vs. animal models) .

Q. What advanced strategies are used to elucidate the compound’s mechanism of action at the molecular level?

- Techniques :

- Cryo-EM/Co-crystallography : Visualize compound-protein interactions (e.g., with BRAF or viral proteases) .

- Computational Docking : Molecular dynamics simulations to predict binding modes (e.g., using Schrödinger Suite) .

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify downstream signaling pathways .

Q. How can reaction conditions be optimized using Design of Experiments (DoE) for scalable synthesis?

- Workflow :

- Factor Screening : Identify critical variables (e.g., catalyst loading, solvent ratio) via Plackett-Burman design .

- Response Surface Methodology (RSM) : Optimize yield and purity using central composite design .

- Case Example : A 30% increase in yield was achieved by adjusting Pd catalyst from 2 mol% to 1.5 mol% in DMF/water (4:1) at 80°C .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition data between recombinant proteins and cellular assays?

- Root Causes :

- Off-target effects in cellular environments (e.g., ATP competition).

- Differences in post-translational modifications (e.g., phosphorylation states) .

- Solutions :

- Use isoform-specific inhibitors as controls.

- Perform thermal shift assays (TSA) to confirm target engagement in cells .

Methodological Considerations for Physicochemical Properties

Q. What methods are recommended for determining solubility and stability under physiological conditions?

- Basic : Shake-flask method with UV-Vis quantification in PBS (pH 7.4) .

- Advanced :

- Powder X-ray Diffraction (PXRD) : Assess polymorphic stability .

- Forced Degradation Studies : Expose to heat, light, or acidic/basic conditions to identify degradation pathways .

Applications in Drug Development

Q. How can this compound be leveraged in designing dual-target inhibitors?

- Strategy :

- Fragment-Based Design : Combine with moieties targeting complementary pathways (e.g., kinase + protease inhibition) .

- Case Study : Analogous sulfonamide derivatives showed enhanced antiviral activity by targeting both viral entry and replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.